N-Methyl-1,3-propanediamine is an organic compound with the molecular formula and a CAS number of 6291-84-5. This compound features a linear structure characterized by a methyl group attached to one of the nitrogen atoms in a propanediamine framework. Its chemical structure can be represented as:
textH2N-CH(CH3)-CH2-CH2-NH2
N-Methyl-1,3-propanediamine is known for its role in various
One of the primary research applications of MeDAP lies in its ability to act as a structure-directing agent in the synthesis of crystalline aluminophosphates. These are a specific class of porous materials with potential applications in catalysis, separation, and ion exchange.
Studies have shown that MeDAP can influence the arrangement of atoms during the synthesis process, leading to the formation of aluminophosphates with specific structures and properties. For instance, research published in the Journal of the American Chemical Society demonstrated the use of MeDAP in the synthesis of two novel aluminophosphate frameworks with potential applications in catalysis [1].
While specific biological activities of N-Methyl-1,3-propanediamine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Amine compounds can act as neurotransmitter precursors or influence various biological pathways due to their basic nature and ability to form hydrogen bonds.
Several methods exist for synthesizing N-Methyl-1,3-propanediamine:
N-Methyl-1,3-propanediamine finds use in various fields:
N-Methyl-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1,3-Propanediamine | C3H10N2 | Lacks methyl substitution; simpler structure |
N,N-Dimethyl-1,3-propanediamine | C5H15N2 | Contains two methyl groups; higher steric hindrance |
Ethylenediamine | C2H8N2 | Shorter chain; used primarily as a chelating agent |
N-Methyl-1,3-propanediamine stands out due to its specific methyl substitution which influences its reactivity and applications compared to these similar compounds.
Flammable;Corrosive;Irritant